molecular formula C14H19ClN2O2S B2691549 (5-Chlorothiophen-2-yl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone CAS No. 2034359-13-0

(5-Chlorothiophen-2-yl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone

Cat. No.: B2691549
CAS No.: 2034359-13-0
M. Wt: 314.83
InChI Key: UETVDPYXQMGVDG-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-2-yl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone is a synthetic compound with the molecular formula C14H19ClN2O2S It is characterized by the presence of a chlorothiophene ring, a methoxypiperidine moiety, and an azetidine ring

Chemical Reactions Analysis

(5-Chlorothiophen-2-yl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorothiophene ring, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving its target pathways.

    Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: It might be utilized in the development of new materials or as an intermediate in chemical manufacturing

Mechanism of Action

The exact mechanism of action of (5-Chlorothiophen-2-yl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone is not well-documented. compounds with similar structures often interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved could include modulation of enzyme activity or receptor binding, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar compounds to (5-Chlorothiophen-2-yl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone include:

    (5-Chlorothiophen-2-yl)methanamine hydrochloride: This compound shares the chlorothiophene ring but differs in its functional groups.

    JNJ-42226314: A compound with a similar azetidine ring structure but different substituents, known for its selective inhibition of monoacylglycerol lipase.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2S/c1-19-11-4-6-16(7-5-11)10-8-17(9-10)14(18)12-2-3-13(15)20-12/h2-3,10-11H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETVDPYXQMGVDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CN(C2)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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